molecular formula C22H19N5O2 B2715887 2-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034504-74-8

2-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2715887
CAS RN: 2034504-74-8
M. Wt: 385.427
InChI Key: UFPYDSGMFHZXNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Scientific Research Applications

  • Synthesis and Biological Evaluation in Cancer Research : A study by Rahmouni et al. (2016) focused on synthesizing a series of pyrazolopyrimidines derivatives and evaluating their anticancer and anti-5-lipoxygenase activities. This research is significant for understanding the potential therapeutic applications of such compounds in cancer treatment (Rahmouni et al., 2016).

  • Corrosion Inhibition and Surface Properties : Another study by Abdel Hameed et al. (2020) examined the corrosion inhibition and adsorption properties of pyrazole derivatives, including their application in protecting C-steel surfaces in acidic environments. This research is relevant in materials science and engineering (Abdel Hameed et al., 2020).

  • Nonsteroidal Antiinflammatory Drugs Development : Auzzi et al. (1983) investigated pyrazolopyrimidines as a new class of nonsteroidal antiinflammatory drugs. Their research focused on the synthesis of these compounds and their potential as antiinflammatory agents devoid of ulcerogenic activity (Auzzi et al., 1983).

  • Synthesis in Aids Chemotherapy Context : Ajani et al. (2019) reported on the synthesis of pyrazole-based pyrimidine scaffolds, emphasizing their potential application in AIDS chemotherapy. Their work contributes to the ongoing research in developing new therapeutic agents for AIDS (Ajani et al., 2019).

  • Antimicrobial Activity Research : The research by Rahmouni et al. (2014) on pyrazolopyrimidine derivatives showed significant antibacterial activity. This study contributes to the search for new antimicrobial agents (Rahmouni et al., 2014).

  • Antiviral Activity Studies : Tantawy et al. (2012) synthesized a series of pyrazole derivatives and evaluated their antiviral activity, particularly against herpes simplex virus. This research is vital for developing new antiviral drugs (Tantawy et al., 2012).

  • Anti-inflammatory and Antimicrobial Agent Development : Aggarwal et al. (2014) synthesized a series of pyrazolopyrimidines and evaluated them as anti-inflammatory and antimicrobial agents. Their research adds to the understanding of these compounds in pharmaceutical applications (Aggarwal et al., 2014).

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, the future directions for this compound could involve exploring its potential applications in these fields.

properties

IUPAC Name

5-(5-methyl-1-phenylpyrazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c1-15-17(13-23-27(15)16-7-3-2-4-8-16)21(28)25-12-10-19-18(14-25)22(29)26-11-6-5-9-20(26)24-19/h2-9,11,13H,10,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPYDSGMFHZXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC4=C(C3)C(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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